molecular formula C15H23NO2 B1526348 tert-butyl N-(2-methyl-1-phenylpropan-2-yl)carbamate CAS No. 1461714-63-5

tert-butyl N-(2-methyl-1-phenylpropan-2-yl)carbamate

Cat. No.: B1526348
CAS No.: 1461714-63-5
M. Wt: 249.35 g/mol
InChI Key: DVFAZVFWSKZADL-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-methyl-1-phenylpropan-2-yl)carbamate: is a chemical compound with the molecular formula C15H23NO2

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of tert-butyl isocyanate with 2-methyl-1-phenylpropan-2-ol under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves the continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(2-methyl-1-phenylpropan-2-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols.

  • Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of carbamate chemistry. Biology: It serves as a reagent in biochemical assays and studies related to enzyme inhibition. Medicine: Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through the inhibition of specific enzymes or receptors. The exact mechanism depends on the target molecule, but it generally involves the formation of a stable complex with the active site of the enzyme or receptor, thereby preventing its normal function.

Molecular Targets and Pathways Involved:

  • Enzymes: Specific enzymes that are inhibited by the compound.

  • Receptors: Receptors that are affected by the compound's binding.

Comparison with Similar Compounds

  • Tert-butyl methyl (1-phenylpropan-2-yl)carbamate: Similar structure but with a methyl group instead of a phenyl group.

  • Tert-butyl (2-methyl-1-oxo-3-phenylpropan-2-yl)carbamate: Similar core structure but with an oxo group.

Properties

IUPAC Name

tert-butyl N-(2-methyl-1-phenylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-14(2,3)18-13(17)16-15(4,5)11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFAZVFWSKZADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151813
Record name Carbamic acid, N-(1,1-dimethyl-2-phenylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461714-63-5
Record name Carbamic acid, N-(1,1-dimethyl-2-phenylethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461714-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(1,1-dimethyl-2-phenylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-methyl-1-phenylpropan-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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